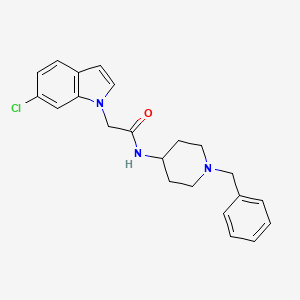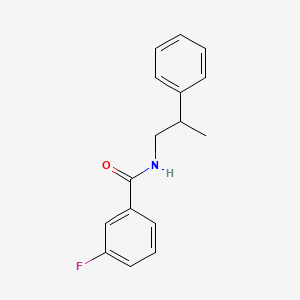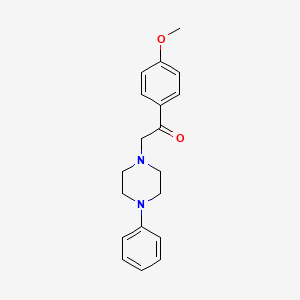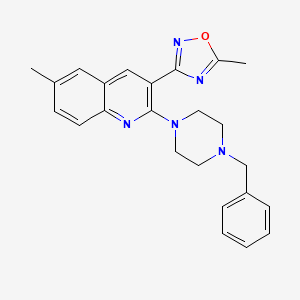![molecular formula C23H30N2O4 B4505709 7,8-dimethyl-2-({4-[2-(4-morpholinyl)ethyl]-1-piperidinyl}carbonyl)-4H-chromen-4-one](/img/structure/B4505709.png)
7,8-dimethyl-2-({4-[2-(4-morpholinyl)ethyl]-1-piperidinyl}carbonyl)-4H-chromen-4-one
Descripción general
Descripción
7,8-dimethyl-2-({4-[2-(4-morpholinyl)ethyl]-1-piperidinyl}carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H30N2O4 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.22055744 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Compounds with structures related to 7,8-dimethyl-2-({4-[2-(4-morpholinyl)ethyl]-1-piperidinyl}carbonyl)-4H-chromen-4-one are frequently involved in synthesis research, highlighting their role in producing novel chemical entities. For instance, the synthesis of chromene derivatives through reactions involving morpholine or piperidine showcases the chemical versatility and potential applications of these compounds in medicinal chemistry and materials science (Rao et al., 2014).
Biological Activities
- Research on structurally related compounds has revealed significant biological activities, such as histamine release inhibitory effects, which are crucial in allergy and inflammation studies. Prenylated orcinol derivatives from Rhododendron dauricum have been studied for their structure and biological activity, indicating the potential for compounds like this compound in similar contexts (Iwata et al., 2004).
Corrosion Inhibition
- The targeted synthesis of compounds involving morpholine and piperidine groups has been explored for applications in corrosion inhibition on mild steel, suggesting possible industrial applications of this compound in protecting materials against corrosion (Das et al., 2017).
Cytotoxic Activities
- Some derivatives show significant cytotoxic activity against various human tumor cell lines, indicating the potential use of similar compounds in cancer research and therapy development. The synthesis and cytotoxic activity studies of chromenes highlight the importance of structural modification to achieve desired biological effects (Vosooghi et al., 2010).
Transdermal Permeation Enhancers
- Studies on esters and amides of hexanoic acid substituted with tertiary amino groups have revealed their activity as transdermal permeation enhancers. This suggests potential pharmaceutical applications for enhancing drug delivery through the skin (Farsa et al., 2010).
Propiedades
IUPAC Name |
7,8-dimethyl-2-[4-(2-morpholin-4-ylethyl)piperidine-1-carbonyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-16-3-4-19-20(26)15-21(29-22(19)17(16)2)23(27)25-9-6-18(7-10-25)5-8-24-11-13-28-14-12-24/h3-4,15,18H,5-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJBKTZDELEFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)N3CCC(CC3)CCN4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B4505629.png)
![N-(4-{2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}phenyl)acetamide](/img/structure/B4505637.png)

![(4-Methylpiperazin-1-yl)[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone](/img/structure/B4505650.png)





![6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B4505705.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4505713.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B4505732.png)
![4-({4-Oxo-4-[4-(2-pyridyl)piperazino]butanoyl}amino)benzamide](/img/structure/B4505734.png)
